molecular formula C22H21N5O2 B3311207 2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-phenylacetamide CAS No. 946253-44-7

2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-phenylacetamide

Katalognummer: B3311207
CAS-Nummer: 946253-44-7
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: ZJLBQDRHCXXEBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazolo[3,4-d]pyridazine core with a ketone group at position 7, a phenyl group at position 1, and an isopropyl substituent at position 3. The acetamide side chain at position 6 is further substituted with an N-phenyl group. Its molecular formula is C22H21N5O2, with a molecular weight of 387.44 g/mol.

Eigenschaften

IUPAC Name

2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15(2)20-18-13-23-27(17-11-7-4-8-12-17)21(18)22(29)26(25-20)14-19(28)24-16-9-5-3-6-10-16/h3-13,15H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLBQDRHCXXEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-phenylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyridazin core, followed by functionalization to introduce the phenyl and acetamide groups. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods would likely involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.

    Substitution: The phenyl and acetamide groups can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The acetamide group can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

Overview

2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-phenylacetamide is a complex organic compound belonging to the class of pyrazolo derivatives. Its unique structural framework includes a bicyclic system that integrates both pyrazole and pyridazine rings, which contributes to its diverse biological activities and potential applications in medicinal chemistry.

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in drug development. Some key applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrazolo compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing potential therapeutic benefits for conditions like arthritis.

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Cancer Research :
    • A study demonstrated that similar pyrazolo derivatives exhibited significant cytotoxicity against breast cancer cell lines, indicating a potential role in cancer therapy.
  • Inflammation Models :
    • Research on animal models showed that compounds with similar structures reduced markers of inflammation, supporting their use in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved would depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a signaling cascade.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitution Patterns

Key structural analogs include pyrazolo-pyridazine and pyrazolo-pyridine derivatives with variations in substituents on the heterocyclic core and acetamide side chain.

Table 1: Structural Comparison
Compound Name / ID Core Structure R1 (Position 4) Acetamide Substituent (N-linked) Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-d]pyridazin-7-one Propan-2-yl Phenyl C22H21N5O2 387.44
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-nitrophenyl)acetamide Pyrazolo[3,4-b]pyridin-6-one Methyl 4-Nitrophenyl C27H20ClN5O4 513.93
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methoxyphenyl)acetamide Pyrazolo[3,4-b]pyridin-6-one Methyl 4-Methoxyphenyl C28H23ClN4O3 498.96
BI81527: 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N,N-bis(propan-2-yl)acetamide Pyrazolo[3,4-d]pyridazin-7-one Cyclopropyl Bis(propan-2-yl) C22H27N5O2 393.48

Key Observations :

  • Core Heterocycle : The target compound and BI81527 share a pyrazolo[3,4-d]pyridazine core, while analogs in and have a pyrazolo[3,4-b]pyridine scaffold. The pyridazine ring (two adjacent nitrogen atoms) may confer distinct electronic properties compared to pyridine derivatives.
  • Substituent Effects :
    • Position 4 : The target compound’s isopropyl group (vs. methyl in or cyclopropyl in BI81527) influences steric bulk and lipophilicity.
    • Acetamide Side Chain : The N-phenyl group in the target compound contrasts with the electron-withdrawing nitro (), electron-donating methoxy (), and bulky bis(isopropyl) (BI81527) groups. These modifications directly impact solubility, bioavailability, and receptor binding.

Physicochemical Properties

Table 2: Physicochemical Data
Compound Melting Point (°C) IR Stretches (cm⁻¹) Notable Spectral Data (1H NMR)
Target Compound Not reported Not available Not available
Compound 4h 231–233 3333 (NH), 1668 (C=O) δ 10.13 ppm (NH), aromatic protons at δ 7.18–7.88 ppm
Compound 4c 209–211 3329 (NH), 1682 (C=O) δ 10.09 ppm (NH), methoxy singlet at δ 3.81 ppm
BI81527 Not reported Not available Not available

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., nitro in ) increase melting points compared to electron-donating substituents (methoxy in ).
  • Spectroscopic Trends : NH and C=O stretches in IR (~3320–3333 cm⁻¹ and ~1668–1682 cm⁻¹, respectively) are consistent across analogs, confirming the presence of amide functionalities.

Biologische Aktivität

The compound 2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-phenylacetamide is a heterocyclic organic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

This compound has the following chemical properties:

  • Molecular Formula : C22H21N5O2
  • Molecular Weight : Approximately 368.46 g/mol
  • Structure : It features a bicyclic system that integrates pyrazole and pyridazine rings, with an oxo group contributing to its reactivity.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazolo[3,4-d]pyridazin Core : Initial steps focus on constructing the core structure.
  • Functionalization : Subsequent reactions introduce phenyl and acetamide groups.
  • Optimization : Conditions such as temperature, solvent choice, and catalysts are optimized for yield and purity .

Antimicrobial Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyridazin class exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit various bacterial strains effectively .

Anticancer Activity

Several studies have explored the anticancer potential of related pyrazole derivatives:

  • Mechanism of Action : These compounds often target specific enzymes or receptors involved in cancer cell proliferation. For example, some derivatives have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
CompoundTargetIC50 (µM)
Compound ACDK20.98 ± 0.06
Compound BMCF71.88 ± 0.11
Compound CHCT1160.39 ± 0.06

Antimalarial Activity

Recent investigations into analogs of this compound have highlighted its potential as an antimalarial agent against Plasmodium falciparum. The structural modifications have led to improved efficacy with low toxicity profiles .

Case Studies

  • Anticancer Screening : In a study involving various pyrazole derivatives, one compound demonstrated an IC50 value of 3.79 µM against MCF7 cell lines, indicating promising anticancer activity .
  • Antimicrobial Testing : Another study reported that certain derivatives exhibited broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity in pyridazinone functionalization .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₄N₄O₂: 411.1785) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., isoxazolo[3,4-d]pyridazinones in ) .
  • HPLC-PDA : Ensures >95% purity by detecting trace impurities from side reactions (e.g., unreacted thioacetamide) .

What are the key structural features influencing the compound’s physicochemical properties?

Basic Research Question
The compound’s solubility and stability are governed by:

  • Hydrogen-Bond Acceptors : The pyridazinone carbonyl (C7=O) and acetamide groups enhance water solubility but reduce membrane permeability .
  • Lipophilic Substituents : The isopropyl and phenyl groups increase logP (predicted ~3.2), favoring blood-brain barrier penetration .
  • Tautomerism : The pyridazinone core exists in keto-enol tautomeric forms, affecting reactivity in aqueous media .

How can reaction conditions be optimized to improve synthetic yield and scalability?

Advanced Research Question

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation steps (e.g., using acetyl chloride) .
  • Catalyst Screening : Bases like K₂CO₃ or NaH improve nucleophilic substitution efficiency in alkylation steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM reduces hydrolysis risks .
  • Scale-Up Strategies : Continuous-flow reactors mitigate exothermic risks in large-scale pyridazinone cyclization .

What methodological approaches are used to evaluate the compound’s biological activity?

Advanced Research Question

  • In Vitro Assays : Cytotoxicity screening against cancer cell lines (e.g., IC₅₀ determination in A549 or HL-60 cells) .
  • Enzyme Inhibition Studies : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) .
  • Molecular Docking : Computational modeling (AutoDock Vina) predicts binding modes to targets like EGFR or PARP .
  • ADME Profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability tests guide pharmacokinetic optimization .

How can structure-activity relationship (SAR) studies guide functional group modifications?

Advanced Research Question

Substituent Biological Activity Key Finding Reference
4-Isopropyl Enhanced kinase inhibitionIncreased hydrophobic interactions with ATP-binding pockets
N-Phenylacetamide Improved metabolic stabilityReduced CYP3A4-mediated oxidation
7-Oxo group Cytotoxicity modulationHydrogen bonding with residue Asp1043 in PARP1

Q. Methodology :

  • Parallel Synthesis : Generate analogs with varied substituents (e.g., replacing isopropyl with cyclopropyl) .
  • Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger’s Phase .

How should researchers resolve contradictions in reported biological data for this compound?

Advanced Research Question

  • Assay Validation : Replicate studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) to exclude batch variability .
  • Off-Target Profiling : Broad-spectrum kinase panels (Eurofins) identify secondary targets masking primary activity .
  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ ranges in HL-60 cells: 0.5–5 µM) to isolate confounding factors like cell passage number .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.